N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: The original amine and aldehyde.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Potential use in the development of new materials and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The hydrazone group can also interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the 4-cyanophenyl and 3,4,5-trimethoxybenzene groupsThe compound’s ability to form stable complexes with metal ions and its pharmacological activities make it a valuable subject of study in both chemistry and biology .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-8-14(9-16(24-2)17(15)25-3)18(22)21-20-11-13-6-4-12(10-19)5-7-13/h4-9,11H,1-3H3,(H,21,22)/b20-11+ |
InChI Key |
MLIQQVYHHTVROH-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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